

Validating the Structure of 2-Bromohexanal: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2-Bromohexanal

CAS No.: 24764-98-5

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This guide provides a comparative analysis of spectroscopic data to aid in the structural validation of **2-Bromohexanal**. Due to the limited availability of public spectroscopic data for **2-Bromohexanal**, this document leverages data from analogous compounds—hexanal, 2-chlorohexanal, and 2-iodohexane—to predict and corroborate the expected spectral features of **2-Bromohexanal**. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for **2-Bromohexanal** and its comparative compounds. These values are essential for confirming the identity and purity of synthesized **2-Bromohexanal**.

Table 1: ^1H NMR Chemical Shift (δ) Comparison (Predicted for **2-Bromohexanal**)

Proton Assignment	Hexanal (ppm)	2-Bromohexanal (Predicted, ppm)	Rationale for Prediction
H1 (Aldehyde)	~9.76	~9.5-9.7	The aldehyde proton is expected to be slightly shielded compared to hexanal due to the electron-withdrawing effect of the adjacent bromine atom.
H2 (CH-Br)	-	~4.2-4.4	The proton on the carbon bearing the bromine is expected to be significantly downfield due to the strong deshielding effect of the halogen.
H3 (CH ₂)	~2.42	~2.0-2.2	This methylene group will be deshielded by the adjacent C-Br group, but less so than H2.
H4, H5 (CH ₂)	~1.3-1.6	~1.3-1.7	These methylene groups are further from the electronegative bromine and are expected to have chemical shifts similar to the corresponding protons in hexanal.
H6 (CH ₃)	~0.9	~0.9	The terminal methyl group is least affected by the bromine substitution and

should have a chemical shift very similar to that of hexanal.

Table 2: ^{13}C NMR Chemical Shift (δ) Comparison (Predicted for **2-Bromohexanal**)

Carbon Assignment	Hexanal (ppm)	2-Bromohexanal (Predicted, ppm)	Rationale for Prediction
C1 (Aldehyde)	~202	~195-200	The aldehyde carbon is expected to be slightly shielded due to the electronegative bromine on the adjacent carbon.
C2 (CH-Br)	~44	~50-55	The carbon directly attached to the bromine will be significantly deshielded.
C3 (CH ₂)	~22	~30-35	The effect of the bromine atom will deshield the adjacent methylene carbon.
C4 (CH ₂)	~31	~28-32	A smaller deshielding effect is expected on this carbon.
C5 (CH ₂)	~14	~22-25	Minimal effect from the distant bromine atom.
C6 (CH ₃)	~14	~13-15	The terminal methyl carbon should be largely unaffected.

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Functional Group	Hexanal	2-Bromohexanal (Predicted)	Characteristic Absorption Range
C=O Stretch (Aldehyde)	~1730	~1725-1735	Strong absorption. The position is slightly influenced by the electronegativity of the adjacent substituent.
C-H Stretch (Aldehyde)	~2820, ~2720	~2820, ~2720	Two characteristic medium-intensity bands.
C-Br Stretch	-	~550-650	This absorption is expected in the fingerprint region and is indicative of the carbon-bromine bond.
C-H Stretch (Alkyl)	~2850-2960	~2850-2960	Strong, sharp absorptions.

Table 4: Mass Spectrometry (m/z) Data

Compound	Molecular Ion (M ⁺)	Key Fragments
2-Bromohexanal	178/180 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Fragments corresponding to the loss of Br, CHO, and alkyl chain fragmentation.
Hexanal	100	82 (M-18, loss of H ₂ O), 72 (M-28, loss of C ₂ H ₄), 57, 44, 41
2-Chlorohexanal[1]	134/136 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	Similar fragmentation pattern to 2-bromohexanal, with shifts due to the different halogen mass.

Experimental Protocols

Accurate spectroscopic data is crucial for unequivocal structure validation. Below are detailed methodologies for the key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **2-Bromohexanal** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be free of residual water. Transfer the solution to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:**
 - **Instrument:** 400 MHz (or higher) NMR spectrometer.
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Spectral Width:** -2 to 12 ppm.
 - **Acquisition Time:** 3-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on sample concentration.
 - **Reference:** Tetramethylsilane (TMS) at 0.00 ppm.
- **¹³C NMR Spectroscopy:**
 - **Instrument:** 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
 - **Pulse Sequence:** Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - **Spectral Width:** -10 to 220 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2 seconds.

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Reference: CDCl_3 solvent peak at 77.16 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **2-Bromohexanal** is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrument: FT-IR spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean KBr/NaCl plates should be acquired before running the sample.

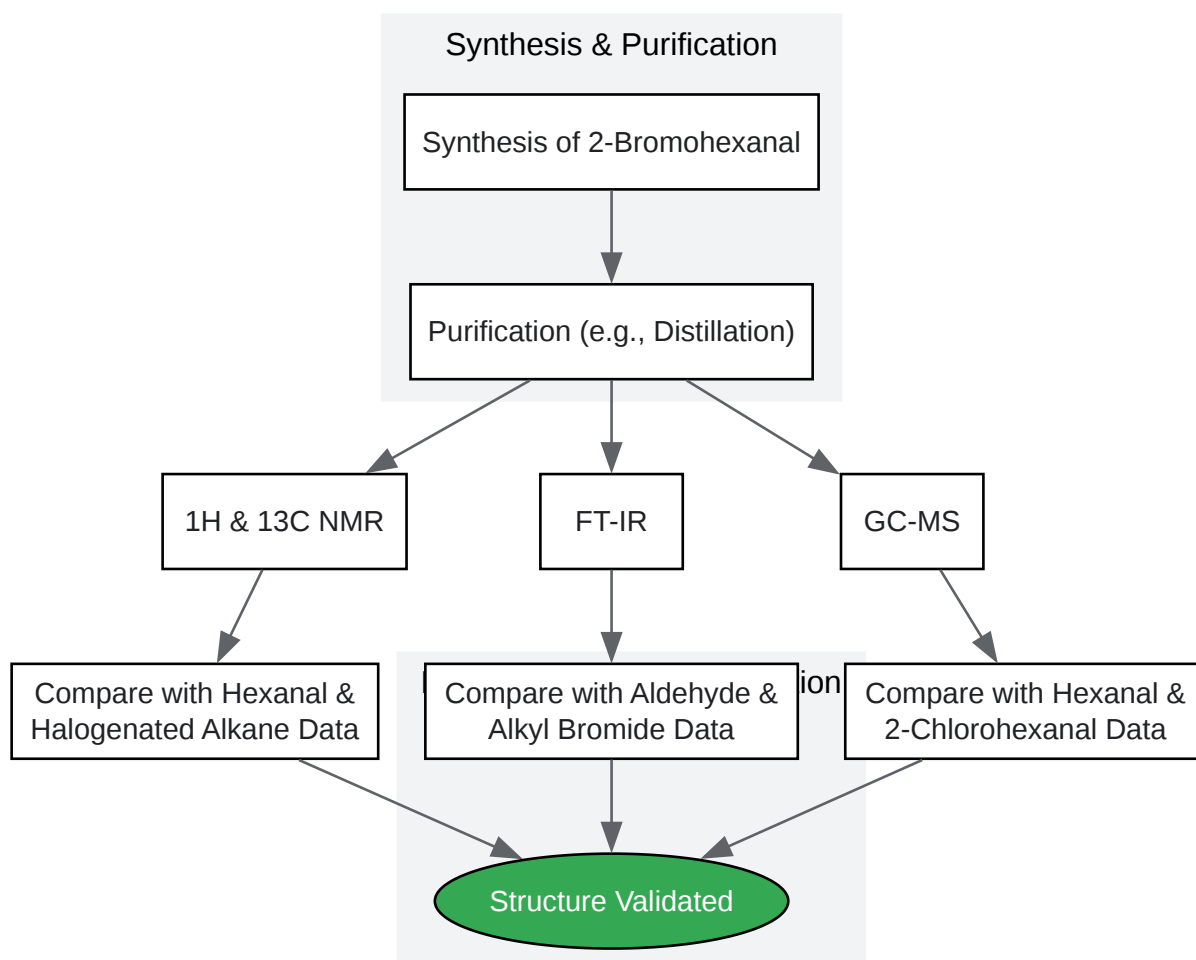
3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromohexanal** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **2-Bromohexanal** using the comparative spectroscopic data.



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Caption: Workflow for the structural validation of **2-Bromohexanal**.

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References

- [1. 2-Chlorohexanal | C6H11ClO | CID 535051 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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